3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
“3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C13H10N2OS2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C13H10N2OS2. It includes a thieno[2,3-d]pyrimidin-4-one ring which is substituted with a methyl group, a phenyl group, and a sulfanyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.36 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the data.Scientific Research Applications
Synthesis and Antitumor Activity
- A study by Hafez and El-Gazzar (2017) explored the synthesis of novel thieno[3,2-d]pyrimidine derivatives, including compounds related to 3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. These compounds demonstrated potent anticancer activity on various human cancer cell lines, comparable to doxorubicin, a well-known chemotherapy drug (Hafez & El-Gazzar, 2017).
Synthesis of Novel Derivatives
- Research by Bakhite, Geies, and El-Kashef (2002) involved synthesizing novel pyrrylthieno[2,3-d]pyrimidines and related compounds. This work contributes to expanding the chemical diversity of thieno[2,3-d]pyrimidin-4-one derivatives (Bakhite, Geies, & El-Kashef, 2002).
Synthesis of Thienopyrimidine Derivatives
- Another study focused on synthesizing various thienopyrimidine derivatives, revealing their potential in medicinal chemistry. These compounds could be pivotal in developing new pharmaceuticals (Davoodnia et al., 2008).
Potential Antimicrobial Agents
- El Azab and Abdel-Hafez (2015) synthesized novel thieno[d]pyrimidine-4-one derivatives and evaluated their antimicrobial activity. These compounds showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Antioxidant Activity
- A study by Kotaiah et al. (2012) synthesized N-substituted phenyl derivatives of thieno[2,3-d]pyrimidin-4-amine and evaluated their antioxidant activity. Some derivatives showed significant radical scavenging activity, highlighting their potential as antioxidants (Kotaiah et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-15-12(16)10-9(8-5-3-2-4-6-8)7-18-11(10)14-13(15)17/h2-7H,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWXXZDMBRWWAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
132605-23-3 | |
Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-methyl-5-phenyl-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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